Phtalate de monocyclohexyle

Vue d'ensemble

Description

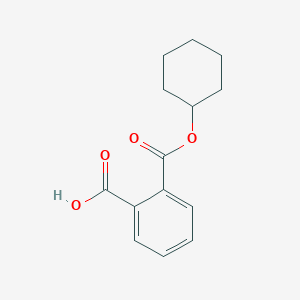

Monocyclohexyl phthalate is a phthalic acid monoester resulting from the formal condensation of one of the carboxy groups of phthalic acid with cyclohexanol . It is a colorless to pale yellow liquid with an apple-like odor . This compound is primarily used as a plasticizer, especially in polyvinyl chloride (PVC) products, to enhance flexibility and durability .

Applications De Recherche Scientifique

Monocyclohexyl phthalate has several applications in scientific research:

Chemistry: Used as a plasticizer in the production of flexible PVC products.

Biology: Studied for its effects on glucose and lipid metabolism in human hepatocytes and adipocytes.

Medicine: Investigated for its potential endocrine-disrupting effects and its role in metabolic disorders.

Industry: Utilized in the manufacturing of coatings, adhesives, and inks to improve flexibility and durability.

Mécanisme D'action

Target of Action

Monocyclohexyl Phthalate (MCHP) is a phthalic acid monoester . Phthalates, including MCHP, are known to interact with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Mode of Action

Phthalates, including MCHP, interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level . They dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .

Biochemical Pathways

Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .

Pharmacokinetics

Phthalates are known to have a wide distribution in the body due to their lipophilic nature . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of MCHP.

Result of Action

The result of MCHP’s action is primarily seen in its potential to induce neurological disorders. It has been associated with conditions such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .

Action Environment

Phthalates, including MCHP, are abundant chemicals used in industrial manufacturing as plasticizers . They are endocrine-disrupting chemicals (EDs), which affect the hormone balance of the organism . Environmental factors such as the presence of plastic products, industrial waste, and other sources of phthalate exposure can influence the compound’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

Monocyclohexyl phthalate interacts with various biomolecules in the body. It has been observed to enhance lipid uptake and accumulation in human hepatocytes, a type of liver cell, in a dose-responsive manner . This suggests that Monocyclohexyl phthalate may interact with enzymes and proteins involved in lipid metabolism.

Cellular Effects

Monocyclohexyl phthalate has been shown to have significant effects on various types of cells and cellular processes. In human hepatocytes and adipocytes, Monocyclohexyl phthalate enhances lipid uptake and accumulation . It also upregulates genes involved in lipid biosynthesis . These effects suggest that Monocyclohexyl phthalate can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Monocyclohexyl phthalate involves interactions with biomolecules at the molecular level. It has been suggested that the pi electrons of the benzene ring skeleton of Monocyclohexyl phthalate play a key role in binding processes . This could potentially lead to changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

Monocyclohexyl phthalate is involved in various metabolic pathways. It has been observed to disrupt glucose and lipid homeostasis in human liver and adipose tissues . This suggests that Monocyclohexyl phthalate may interact with enzymes or cofactors involved in these metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Monocyclohexyl phthalate is typically synthesized through the esterification of phthalic acid with cyclohexanol . This reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .

Industrial Production Methods: In industrial settings, the production of monocyclohexyl phthalate involves the continuous esterification process. Phthalic anhydride and cyclohexanol are fed into a reactor where they react in the presence of an acid catalyst. The product is then distilled to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions: Monocyclohexyl phthalate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phthalic acid.

Substitution: Monocyclohexyl phthalate can undergo nucleophilic substitution reactions where the cyclohexyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

Hydrolysis: Phthalic acid and cyclohexanol.

Oxidation: Phthalic acid.

Substitution: Various substituted phthalates depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

- Monoethylhexyl phthalate (MEHP)

- Monobutyl phthalate (MBP)

- Monoisobutyl phthalate (MIBP)

- Monomethyl phthalate (MMP)

Comparison: Monocyclohexyl phthalate is unique due to its specific interaction with the PPARγ pathway, which is less pronounced in other similar compounds . Additionally, its use as a plasticizer in PVC products is more specialized compared to other phthalates .

Activité Biologique

Monocyclohexyl phthalate (MCHP) is a phthalate monoester that has garnered attention due to its biological activity and potential toxicological implications. This article explores the biological effects of MCHP, focusing on its interaction with key metabolic enzymes, toxicity profiles, and relevant case studies.

Overview of Monocyclohexyl Phthalate

MCHP is primarily derived from the hydrolysis of dicyclohexyl phthalate (DCHP) and is utilized in various industrial applications, including plasticizers. Its biological significance arises from its ability to interact with phase II metabolic enzymes, particularly sulfotransferases (SULTs) and uridine diphosphate-glucuronosyltransferases (UGTs).

Inhibition of Metabolic Enzymes

Sulfotransferases (SULTs) : MCHP has been shown to inhibit several SULT isoforms, which are crucial for the metabolism of various xenobiotics and endogenous compounds. A study demonstrated that MCHP significantly inhibited the activity of SULT1A1, SULT1B1, and SULT1E1. The inhibition kinetics revealed that MCHP had an IC50 value of approximately 11.6 µM for SULT1B1, indicating a potent inhibitory effect .

UGTs : Similar inhibitory effects were observed with UGT enzymes. MCHP was found to inhibit UGT1A9, which plays a role in the detoxification processes in the liver. This inhibition can potentially lead to increased toxicity of various substrates metabolized by these enzymes .

Toxicity Profiles

MCHP's toxicity has been evaluated through various studies that assess its effects on cellular systems and animal models. Key findings include:

- Hepatotoxicity : Research indicates that MCHP can induce liver damage, similar to other phthalates. The metabolites of phthalates have been associated with peroxisome proliferator-activated receptor (PPAR) activation, leading to adverse liver effects .

- Endocrine Disruption : MCHP has been implicated in endocrine disruption due to its ability to bind with hormone receptors and modulate hormonal pathways. This raises concerns about its impact on reproductive health and development .

Case Studies

Several case studies highlight the biological activity of MCHP:

- Case Study on Human Exposure : A study conducted on human urine samples revealed detectable levels of MCHP, suggesting widespread exposure among the population. The analysis employed high-performance liquid chromatography (HPLC) coupled with mass spectrometry for accurate quantification .

- Animal Studies : In rodent models, exposure to MCHP resulted in altered metabolic profiles and increased liver enzyme levels, indicating hepatic stress and potential damage .

- Environmental Impact : Investigations into environmental contamination have shown that MCHP can leach from plastic products into soil and water systems, posing risks to wildlife and human health through bioaccumulation .

Summary Table of Biological Activity

| Biological Activity | Effect | IC50 Value (µM) |

|---|---|---|

| Inhibition of SULT1A1 | Strong inhibition | 17.1 |

| Inhibition of SULT1B1 | Moderate inhibition | 11.6 |

| Inhibition of SULT1E1 | Significant inhibition | 4.5 |

| Inhibition of UGT1A9 | Broad inhibition | Not specified |

| Hepatotoxicity | Liver damage potential | Not specified |

Propriétés

IUPAC Name |

2-cyclohexyloxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDKYLLIOLFQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052729 | |

| Record name | Monocyclohexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7517-36-4 | |

| Record name | Monocyclohexyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7517-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monocyclohexyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007517364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monocyclohexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7517-36-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.